Azaperone (CAS 1649-18-9) is a butyrophenone-class neuroleptic and dopamine D2 receptor antagonist primarily utilized in veterinary medicine for its potent sedative and anti-aggressive properties. In industrial and research procurement, it is highly valued as an active pharmaceutical ingredient (API) for swine stress management formulations and as a critical analytical reference standard for food safety compliance [1]. Characterized by its lipophilic nature, limited aqueous solubility (approximately 50 mg/L at 20 °C), and rapid metabolic conversion to azaperol, azaperone requires specific solvent systems or salt formations for injectable formulations [2]. Its predictable pharmacokinetic profile and specific receptor binding kinetics make it a benchmark compound in both veterinary pharmacology and agricultural residue monitoring workflows [1].
Substituting azaperone with other butyrophenones (like haloperidol) or phenothiazines (like acepromazine) compromises both formulation efficacy and regulatory compliance. Pharmacologically, azaperone exhibits a significantly faster dopamine D2 receptor dissociation rate than traditional antipsychotics, preventing the severe, prolonged extrapyramidal side effects that make long-acting analogs unsuitable for short-term veterinary sedation [1]. In agricultural applications, azaperone provides superior, absolute protection against stress-induced malignant hyperthermia compared to the partial protection offered by acepromazine [2]. Furthermore, for analytical laboratories conducting regulatory meat inspections, azaperone and its primary metabolite azaperol are the explicitly mandated marker residues; substituting it with structurally related analogs invalidates LC-MS/MS calibration curves and violates standardized food safety testing protocols [3].
Azaperone demonstrates exceptionally rapid dissociation from dopamine D2 receptors compared to classical antipsychotics. In radioligand binding assays using rat striatal membranes, azaperone exhibited a dissociation half-life of 3.5 minutes, whereas metitepine and other long-acting antagonists showed half-lives up to 233 minutes [1].
| Evidence Dimension | D2 receptor dissociation half-life |
| Target Compound Data | 3.5 minutes |
| Comparator Or Baseline | Metitepine (233 minutes) |
| Quantified Difference | >60-fold faster dissociation rate than metitepine |
| Conditions | Rat striatal membrane preparations, [3H]haloperidol filtration assay |
The rapid receptor dissociation profile is critical for formulators developing short-acting veterinary sedatives that avoid prolonged extrapyramidal side effects.
In susceptible porcine models, azaperone provides complete protection against halothane-induced malignant hyperthermia, outperforming phenothiazine alternatives. Intramuscular administration of azaperone at 0.5–2.0 mg/kg offered 100% protection against malignant hyperthermia episodes. In contrast, acepromazine at 1.1–1.65 mg/kg only reduced the incidence by 40–73%, and lower doses merely delayed the onset without preventing it[1].
| Evidence Dimension | Protection rate against malignant hyperthermia |
| Target Compound Data | 100% protection (at 0.5–2.0 mg/kg IM) |
| Comparator Or Baseline | Acepromazine (40–73% protection at 1.1–1.65 mg/kg IM) |
| Quantified Difference | 27–60% higher absolute protection rate |
| Conditions | Halothane-challenged susceptible Pietrain pigs, intramuscular injection |
This establishes azaperone as the mandatory API choice over acepromazine for formulating reliable anti-stress and pre-anesthetic veterinary products for swine.
Azaperone presents a distinct, irreversible electrochemical oxidation profile that enables direct electroanalytical quantification without complex derivatization. Cyclic voltammetry studies in phosphate buffer solution (pH 7.0) reveal a well-defined anodic peak potential at 0.78 V versus an Ag/AgCl reference electrode. The peak current exhibits a linear response to azaperone concentration from 10 to 70 µmol/L, achieving a detection limit of 3.33 µmol/L [1].
| Evidence Dimension | Anodic peak potential and detection limit |
| Target Compound Data | Peak potential of 0.78 V; LOD of 3.33 µmol/L |
| Comparator Or Baseline | Baseline phosphate buffer (pH 7.0) |
| Quantified Difference | Distinct oxidation peak at 0.78 V absent in blank buffer |
| Conditions | Cyclic and differential pulse voltammetry, pH 7.0 phosphate buffer, Ag/AgCl electrode |
This defined electrochemical behavior allows analytical chemists to design rapid, cost-effective voltammetric sensors for azaperone monitoring in pharmaceutical or agricultural matrices.
As a regulatory marker residue, azaperone requires high-purity analytical standards for accurate calibration in food safety screening. In multi-class veterinary drug residue analysis using triple quadrupole LC/MS systems, azaperone standards enable precise quantification in complex lipid-rich matrices like pork. Following EMR-Lipid sample preparation, azaperone calibration curves demonstrate excellent linearity (R2 ≥ 0.990) across a 0.1 to 40 ng/g spiking range, ensuring compliance with the EU Maximum Residue Limit (MRL) of 100 µg/kg[1].
| Evidence Dimension | Analytical linearity and matrix recovery |
| Target Compound Data | R2 ≥ 0.990 (0.1–40 ng/g range) |
| Comparator Or Baseline | Uncalibrated crude tissue extracts |
| Quantified Difference | Enables sub-MRL quantification (<100 µg/kg) with high precision |
| Conditions | Pork matrix, Agilent Ultivo Triple Quadrupole LC/MS, EMR-Lipid extraction |
Procurement of high-purity azaperone reference standards is strictly necessary for accredited food safety laboratories to validate LC-MS/MS methods and avoid false-negative regulatory violations.
Azaperone is procured as the primary active ingredient in short-acting tranquilizer and anti-aggressive injectable formulations for swine. Its rapid D2 receptor dissociation kinetics make it the preferred choice over long-acting antipsychotics, preventing prolonged extrapyramidal effects while ensuring complete protection against malignant hyperthermia [1].
Analytical laboratories procure high-purity azaperone as a mandatory calibration standard for LC-MS/MS and immunochromatographic assays. It is essential for monitoring azaperone and azaperol residues in pork tissues to ensure compliance with international Maximum Residue Limits (MRLs) [2].
Azaperone is utilized as a target analyte in the development and validation of novel voltammetric sensors. Researchers leverage its distinct 0.78 V irreversible electro-oxidation peak to design rapid, cost-effective on-site agricultural screening tools [3].
In neurochemical and pharmacological research, azaperone is employed as a benchmark dopamine D2 and alpha-adrenergic receptor antagonist. It serves as a reliable comparator for evaluating the binding kinetics and dissociation half-lives of novel antipsychotic drug candidates[4].
Acute Toxic